molecular formula C13H12N4O B11673787 N'-[(Z)-(4-methylphenyl)methylidene]pyrazine-2-carbohydrazide

N'-[(Z)-(4-methylphenyl)methylidene]pyrazine-2-carbohydrazide

Cat. No.: B11673787
M. Wt: 240.26 g/mol
InChI Key: JWOZQYYTUNWYCE-PXNMLYILSA-N
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Description

N’~2~-[(Z)-1-(4-METHYLPHENYL)METHYLIDENE]-2-PYRAZINECARBOHYDRAZIDE is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~2~-[(Z)-1-(4-METHYLPHENYL)METHYLIDENE]-2-PYRAZINECARBOHYDRAZIDE typically involves the condensation of 4-methylbenzaldehyde with 2-pyrazinecarbohydrazide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N’~2~-[(Z)-1-(4-METHYLPHENYL)METHYLIDENE]-2-PYRAZINECARBOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazinecarboxylic acids, while reduction can produce hydrazine derivatives with different substituents .

Scientific Research Applications

N’~2~-[(Z)-1-(4-METHYLPHENYL)METHYLIDENE]-2-PYRAZINECARBOHYDRAZIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N’~2~-[(Z)-1-(4-METHYLPHENYL)METHYLIDENE]-2-PYRAZINECARBOHYDRAZIDE exerts its effects involves interactions with specific molecular targets. The pyrazine ring and hydrazide group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activities and affect cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~2~-[(Z)-1-(4-METHYLPHENYL)METHYLIDENE]-2-PYRAZINECARBOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in various applications. Its ability to participate in multiple types of chemical reactions and its potential in diverse fields make it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C13H12N4O

Molecular Weight

240.26 g/mol

IUPAC Name

N-[(Z)-(4-methylphenyl)methylideneamino]pyrazine-2-carboxamide

InChI

InChI=1S/C13H12N4O/c1-10-2-4-11(5-3-10)8-16-17-13(18)12-9-14-6-7-15-12/h2-9H,1H3,(H,17,18)/b16-8-

InChI Key

JWOZQYYTUNWYCE-PXNMLYILSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N\NC(=O)C2=NC=CN=C2

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C2=NC=CN=C2

Origin of Product

United States

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